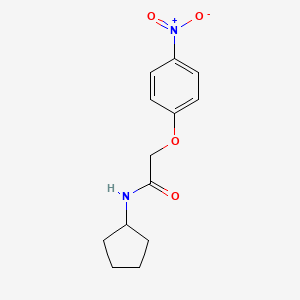

N-cyclopentyl-2-(4-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

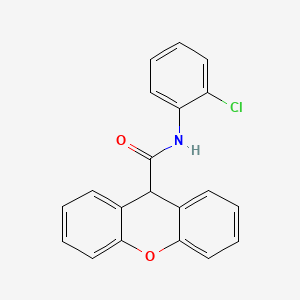

The molecular structure of “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would consist of a cyclopentyl group (a five-membered carbon ring) attached to an acetamide group via a nitrogen atom. The acetamide group would be substituted at the 2-position with a 4-nitrophenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Scientific Research Applications

Decomposition and Metabolism Studies

Decomposition Mechanisms : The decomposition of N-hydroxyacetaminophen, a related compound, has been studied, revealing insights into its degradation process in aqueous solutions, which may be relevant for understanding the behavior of N-cyclopentyl-2-(4-nitrophenoxy)acetamide in similar conditions (Gemborys, Mudge, & Gribble, 1980).

Hepatotoxicity Prevention : Research on acetaminophen, a related compound, has shown that pre- or post-treatment with specific agents can mitigate liver injury caused by overdose. This finding might be applicable to the safety profile of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Shimizu et al., 2014).

Degradation and Environmental Impact

- Environmental Degradation : A study on the degradation of p-nitrophenol, a component of N-cyclopentyl-2-(4-nitrophenoxy)acetamide, by Rhodococcus opacus SAO101, provides insights into environmental degradation pathways which could be relevant for the compound (Kitagawa, Kimura, & Kamagata, 2004).

Photocatalytic Degradation

- Photodegradation Analysis : Research on the photocatalytic degradation of acetaminophen (a related compound) under UV light using TiO2 nanoparticles offers insights that might be applicable to the photodegradation of N-cyclopentyl-2-(4-nitrophenoxy)acetamide (Jallouli et al., 2017).

Potential Therapeutic Applications

- Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesized 2-(Substituted phenoxy) Acetamide Derivatives, which include compounds similar to N-cyclopentyl-2-(4-nitrophenoxy)acetamide, have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Action

Future Directions

The future directions for research on “N-cyclopentyl-2-(4-nitrophenoxy)acetamide” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .

properties

IUPAC Name |

N-cyclopentyl-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(14-10-3-1-2-4-10)9-19-12-7-5-11(6-8-12)15(17)18/h5-8,10H,1-4,9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCHOAKKKQGOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(4-nitrophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)